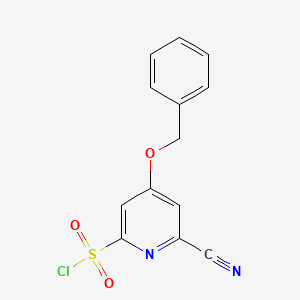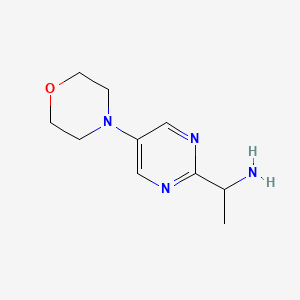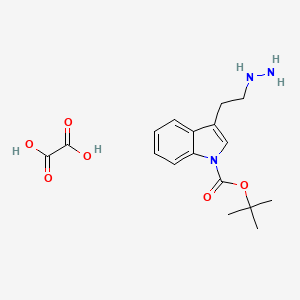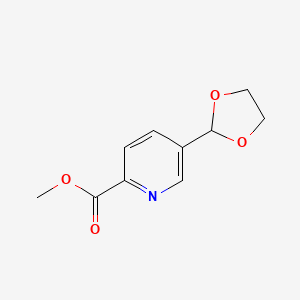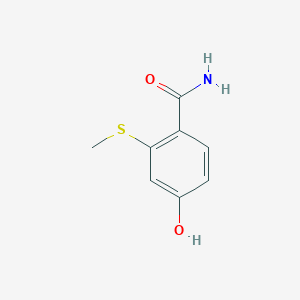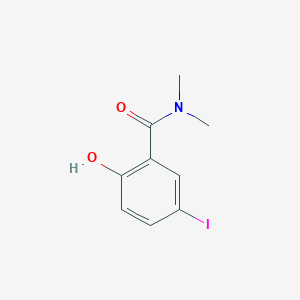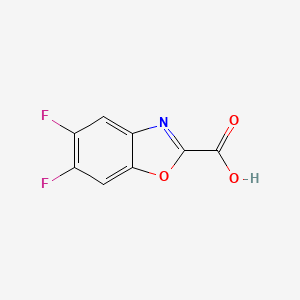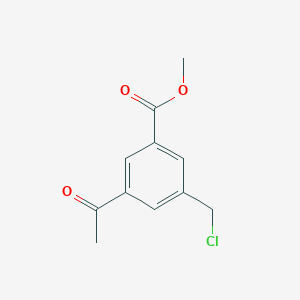
Methyl 3-acetyl-5-(chloromethyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-acetyl-5-(chloromethyl)benzoate is an organic compound with the molecular formula C11H11ClO3 It is a derivative of benzoic acid, featuring an acetyl group at the 3-position and a chloromethyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-acetyl-5-(chloromethyl)benzoate typically involves the following steps:
Chloromethylation: The chloromethyl group can be introduced using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-acetyl-5-(chloromethyl)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Oxidation Reactions: The acetyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The carbonyl group in the acetyl moiety can be reduced to an alcohol.
Common Reagents and Conditions:
Substitution: Sodium hydroxide or other strong bases can be used for nucleophilic substitution.
Oxidation: Potassium permanganate or chromium trioxide can be used for oxidation.
Reduction: Lithium aluminum hydride or sodium borohydride can be used for reduction.
Major Products:
Substitution: Products include various substituted benzoates.
Oxidation: Products include carboxylic acids.
Reduction: Products include alcohols.
Scientific Research Applications
Methyl 3-acetyl-5-(chloromethyl)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-acetyl-5-(chloromethyl)benzoate depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, altering their activity. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting their function. The acetyl group can also participate in various biochemical reactions, influencing metabolic pathways.
Comparison with Similar Compounds
Methyl 3-(chloromethyl)benzoate: Lacks the acetyl group, making it less reactive in certain contexts.
Methyl 3-acetylbenzoate: Lacks the chloromethyl group, limiting its use in substitution reactions.
Methyl 5-(chloromethyl)benzoate: Lacks the acetyl group, affecting its reactivity and applications.
Uniqueness: Methyl 3-acetyl-5-(chloromethyl)benzoate is unique due to the presence of both the acetyl and chloromethyl groups, allowing it to participate in a wider range of chemical reactions and making it a versatile intermediate in organic synthesis.
This comprehensive overview highlights the significance of this compound in various fields, emphasizing its potential applications and unique properties
Properties
Molecular Formula |
C11H11ClO3 |
|---|---|
Molecular Weight |
226.65 g/mol |
IUPAC Name |
methyl 3-acetyl-5-(chloromethyl)benzoate |
InChI |
InChI=1S/C11H11ClO3/c1-7(13)9-3-8(6-12)4-10(5-9)11(14)15-2/h3-5H,6H2,1-2H3 |
InChI Key |
GZXAZBVRIBCEDG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC(=C1)CCl)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




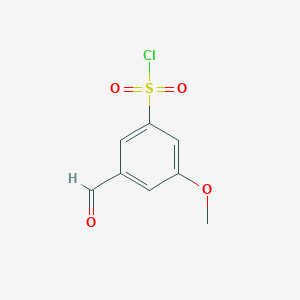
![Tert-butyl [6-formyl-4-(trifluoromethyl)pyridin-2-YL]methylcarbamate](/img/structure/B14849432.png)
